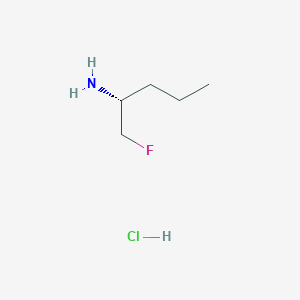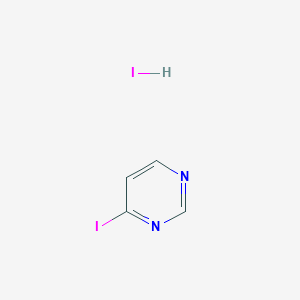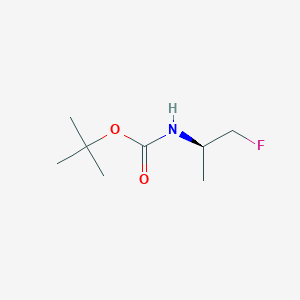
tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl ®-(1-fluoropropan-2-yl)carbamate” is a type of carbamate compound . Carbamates are organic compounds that are formally derived from carbamic acid (NH2COOH) . The tert-butyl carbamate group is used in the protection of amines and amino acids during synthesis . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, like tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be represented by the general formula R2NC(O)OR . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Carbamates can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol . The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea .Physical And Chemical Properties Analysis
The molecular weight of tert-butyl carbamates is 117.1463 g/mol . The 3D structure of the compound can be viewed using Java or Javascript .Applications De Recherche Scientifique
Drug Design and Medicinal Chemistry
The carbamate group, which is a key structural motif in this compound, plays a significant role in many approved drugs and prodrugs . Carbamates are increasingly used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .
Prodrugs Design
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This helps to enhance the bioavailability and effectiveness of compounds .
Agricultural Chemicals
Carbamate derivatives are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Organic Synthesis and Peptide Chemistry
Organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Palladium-Catalyzed Synthesis
“tert-Butyl ®-(1-fluoropropan-2-yl)carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the synthesis of various organic compounds.
Synthesis of Pyrroles
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in pharmaceutical chemistry due to their presence in many natural products and drugs.
Mécanisme D'action
Target of Action
tert-Butyl ®-(1-fluoropropan-2-yl)carbamate, also known as ®-N-Boc-1-fluoro-2-propylamine, is a carbamate derivative . Carbamates are known to interact with various targets, including enzymes like acetylcholinesterase . .
Mode of Action
The compound is a tert-butyloxycarbonyl (Boc) protected amine . The Boc group is a common strategy to protect an amino group during chemical reactions, allowing for transformations of other functional groups . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction . The removal of the Boc group is achieved with a strong acid such as trifluoroacetic acid (TFA), facilitated by the stability of the more substituted tert-butyl carbocation .
Biochemical Pathways
The carbamate functionality is known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could potentially influence various biochemical pathways depending on the context of use.
Pharmacokinetics
Pharmacokinetic studies would typically involve determining the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties significantly impact the bioavailability of the compound and its overall pharmacological effect.
Result of Action
The removal of the boc protecting group can facilitate further chemical reactions involving the now free amine group .
Action Environment
The action, efficacy, and stability of ®-N-Boc-1-fluoro-2-propylamine can be influenced by various environmental factors. These may include the pH of the environment, presence of other reactive species, and temperature. For instance, the removal of the Boc group is facilitated by the presence of a strong acid .
Safety and Hazards
Orientations Futures
Future research on carbamates could focus on the development of more efficient synthesis methods . For example, a three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJCLXHXXANCJ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CF)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


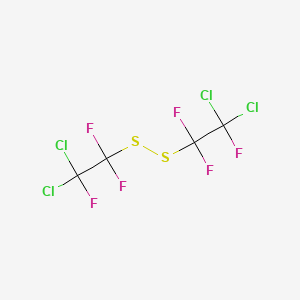
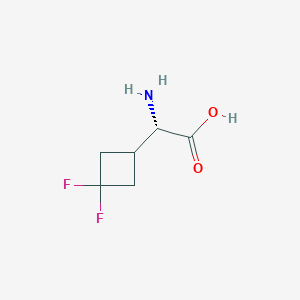
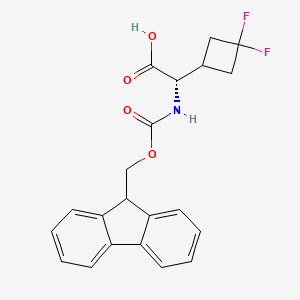
![t-Butyl N-[2-(3,4-diethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306712.png)
![t-Butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6306718.png)

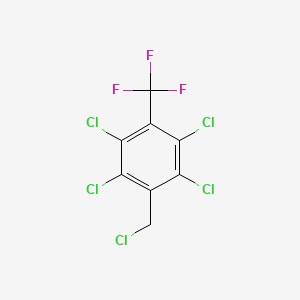

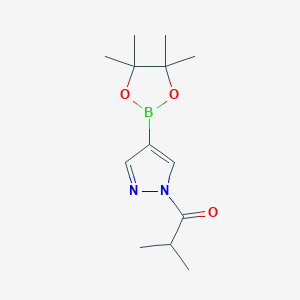
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)
